2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure includes a 4-methoxyphenyl group at position 3, a methyl group at position 6, and a thioacetamide side chain linked to a 5-methylisoxazole moiety. Such derivatives are often explored for their biological activities, including kinase inhibition and antimicrobial properties . The methoxy group enhances solubility and modulates electronic effects, while the isoxazole ring may improve metabolic stability compared to other heterocyclic substituents .
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-11-8-16(23-28-11)22-17(25)10-29-20-21-15-9-12(2)30-18(15)19(26)24(20)13-4-6-14(27-3)7-5-13/h4-8,12H,9-10H2,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPQSQAUBWUDTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NOC(=C3)C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Physicochemical Properties
- Melting Points : Chlorinated derivatives (e.g., 5.6 and 5.10 in ) exhibit higher melting points (>230°C) due to strong intermolecular interactions, whereas benzyl or isoxazole-containing compounds (e.g., target compound) likely have lower melting points.
- Solubility : The 4-methoxyphenyl and isoxazole groups in the target compound may improve aqueous solubility compared to chlorinated analogs .
Research Findings and Limitations
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
The thieno[3,2-d]pyrimidinone core is typically constructed via cyclocondensation between 2-aminothiophene-3-carboxamide derivatives and carbonyl reagents. Patel et al. demonstrated that ethyl 2-amino-4-methylthiophene-3-carboxylate reacts with potassium thiocyanate in hydrochloric acid to yield 2-thioxo-thieno[3,2-d]pyrimidin-4-one derivatives (58–88% yield).
Optimized Protocol :
- Dissolve ethyl 2-amino-4-methylthiophene-3-carboxylate (1.0 eq) in 1,4-dioxane
- Add potassium thiocyanate (1.2 eq) and concentrated HCl (3 eq)
- Reflux for 6–8 h under nitrogen
- Quench with ice-water, filter, and recrystallize from ethanol
Key Modification :
Introduction of the 4-methoxyphenyl group at N3 is achieved through nucleophilic aromatic substitution. Aly et al. reported that treating 2-thioxo-thieno[3,2-d]pyrimidin-4-one with 4-methoxybenzyl chloride in DMF/K2CO3 affords N3-aryl derivatives in 72–85% yield.
Synthesis of Fragment B: 5-Methylisoxazol-3-Amine
Hydroxylamine-Mediated Cyclization
The patent CN107721941B details a three-step synthesis from acetylacetone nitrile:
Hydrazone Formation :
- React acetylacetone nitrile (1.0 eq) with p-toluenesulfonyl hydrazide (0.95–1.0 eq) in methanol
- Reflux 12 h to yield hydrazone intermediate (89% purity)
Ring-Closing Reaction :
Assembly of the Thioacetamide Linker
Chloroacetylation of 5-Methylisoxazol-3-Amine
- Dissolve 5-methylisoxazol-3-amine (1.0 eq) in dry THF under N2
- Add chloroacetyl chloride (1.05 eq) dropwise at 0°C
- Stir 2 h at room temperature
- Precipitate product with hexane (82% yield)
Final Coupling Reaction
Thiol-Chloroacetamide Nucleophilic Substitution
The PMC study on N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide provides a model for S-alkylation:
- Combine Fragment A (1.0 eq) and Fragment C (1.1 eq) in anhydrous acetone
- Add K2CO3 (2.5 eq) and catalytic KI
- Reflux 12 h under nitrogen
- Purify via column chromatography (silica gel, ethyl acetate/hexane)
- Isolate target compound as white crystals (68% yield)
Comparative Analysis of Synthetic Routes
Process Optimization Strategies
Solvent Effects in Cyclocondensation
Catalytic Enhancements
Adding 5 mol% tetrabutylammonium bromide during S-alkylation improves yield to 74% by phase-transfer catalysis.
Q & A
Q. How can researchers optimize the synthesis of this thieno[3,2-d]pyrimidine derivative to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions with controlled conditions. For example, coupling the thieno[3,2-d]pyrimidine core with acetamide substituents requires temperature modulation (e.g., 60–80°C in DMF) and solvent selection (polar aprotic solvents enhance reactivity). Reaction progress should be monitored via TLC (e.g., silica gel plates with ethyl acetate/hexane eluent) and intermediates purified via column chromatography. Key steps include thioether bond formation between the pyrimidine core and acetamide moiety, followed by deprotection if necessary. Characterization via -NMR and -NMR ensures structural fidelity .
Q. What analytical techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : -NMR (e.g., δ 12.50 ppm for NH protons, δ 4.12 ppm for SCH groups) and -NMR (e.g., carbonyl carbons at ~170 ppm) provide detailed structural insights .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed [M+H] at m/z 344.21 vs. calculated 344.05) .
- Elemental Analysis : Carbon, nitrogen, and sulfur content should align with theoretical values (e.g., C: 45.29% observed vs. 45.36% calculated) .
Q. How do structural modifications (e.g., methoxyphenyl vs. nitrophenyl groups) influence physicochemical properties?
- Methodological Answer : Substituent effects are assessed via comparative studies. For example:
- LogP Calculations : Methoxyphenyl groups increase hydrophobicity compared to nitro derivatives.
- Thermal Stability : Differential scanning calorimetry (DSC) reveals melting points (e.g., 230°C for methylisoxazole derivatives) .
- Solubility : Polar groups like isoxazole improve aqueous solubility, critical for in vitro assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability. Strategies include:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC values in kinase inhibition assays).
- Molecular Docking : Compare binding modes with homologous targets (e.g., ATP-binding pockets in kinases) using software like AutoDock Vina .
- Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA .
Q. What computational tools are effective for in silico design of analogs with enhanced target affinity?
- Methodological Answer :
- Quantum Chemical Calculations : Optimize geometries at the B3LYP/6-31G* level to predict reactivity of the thioacetamide group .
- Machine Learning : Train models on existing thieno[3,2-d]pyrimidine datasets to predict bioactivity (e.g., random forest classifiers).
- Reaction Path Search : Use ICReDD’s computational workflow to identify optimal synthetic routes and minimize by-products .
Q. What experimental approaches elucidate the degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C.
- LC-MS/MS Analysis : Identify degradation products (e.g., sulfoxide formation via oxidation of the thioether group) .
- Accelerated Stability Testing : Monitor changes in purity over 4 weeks at 40°C/75% RH using HPLC .
Q. How can researchers design comparative studies to evaluate this compound against structurally similar analogs?
- Methodological Answer :
- SAR Table : Compare substituents and bioactivity (example below):
| Compound | R (Pyrimidine) | R (Acetamide) | IC (μM) |
|---|---|---|---|
| Target Compound | 4-Methoxyphenyl | 5-Methylisoxazole | 0.45 |
| Analog 1 () | 4-Nitrophenyl | 4-Ethoxyphenyl | 1.20 |
| Analog 2 () | 3-Phenyloxadiazole | 4-Acetylphenyl | 0.78 |
- Free Energy Perturbation (FEP) : Compute relative binding affinities for analogs using molecular dynamics simulations .
Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Continuous synthesis reduces reaction time and improves reproducibility (e.g., microreactors for exothermic steps) .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal habit and filtration efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
